Methyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
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Overview
Description
Methyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a chemical compound belonging to the class of bicyclic structures. These structures are known for their unique spatial arrangement and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bicyclo[2.1.1]hexane core, which is a saturated bridged-bicyclic system, making it an interesting subject for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic core structure, which can then be further functionalized through various chemical transformations. The use of photochemistry allows for the efficient and modular synthesis of this compound, providing access to new building blocks .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis process. the use of mercury lamps and specialized equipment can pose challenges for large-scale production. Alternative methods, such as continuous flow photochemistry, may be explored to improve scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[2.2.1]heptane: Another bicyclic structure with applications in medicinal chemistry and materials science.
Uniqueness
Methyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific spatial arrangement and functional groups. This uniqueness allows it to interact with molecular targets in ways that other bicyclic compounds may not, providing opportunities for the development of novel bioactive compounds and materials .
Properties
IUPAC Name |
methyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5-6-3-8(5,9-4-6)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMPWKVIGFZAJU-SHYZEUOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC1(NC2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@]1(NC2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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